2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is a sulfur-containing heterocyclic compound. It is known for its unique spiro structure, which contributes to its stability and reactivity. This compound has garnered interest in various fields of science, including medicinal chemistry, biochemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide typically involves the reaction of a thia-azaspiro compound with appropriate reagents to introduce the carboxamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The carboxamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The spiro structure also allows for specific binding to target sites, enhancing its selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid: This compound is similar in structure but lacks the carboxamide group, which affects its reactivity and applications.
2lambda6-thia-6-azaspiro[3.3]heptane-2,2-dione hydrochloride: This compound has a similar spiro structure but different functional groups, leading to distinct chemical properties and uses.
Uniqueness
2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is unique due to its combination of a spiro structure and a carboxamide group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various scientific fields .
Eigenschaften
Molekularformel |
C6H10N2O3S |
---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
2,2-dioxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxamide |
InChI |
InChI=1S/C6H10N2O3S/c7-5(9)8-1-6(2-8)3-12(10,11)4-6/h1-4H2,(H2,7,9) |
InChI-Schlüssel |
OYQQTFUBHQGUIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1C(=O)N)CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.